N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes an adamantyl group, a trifluoromethyl group, and a benzo-fused pyrazoloquinazoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzonitriles and aldehydes, under catalytic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a nucleophilic substitution reaction using adamantylmethyl halides and a suitable base.
Addition of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid esters under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Adamantylmethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-H]quinazolines: These compounds also contain a pyrazoloquinazoline core and are known for their kinase inhibitory activity.
Pyrazolo[3,4-b]quinolines: Similar in structure but with a different fusion pattern, these compounds exhibit various biological activities.
Pyrazolo[1,5-a]quinazolines: These compounds have a different substitution pattern and are used in different applications.
Uniqueness
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE is unique due to the presence of the adamantyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N4O/c28-27(29,30)24-20-6-5-18-3-1-2-4-19(18)23(20)32-22-10-21(33-34(22)24)25(35)31-14-26-11-15-7-16(12-26)9-17(8-15)13-26/h1-4,10,15-17H,5-9,11-14H2,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMIRGRBLKZNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N3C(=CC(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N=C2C7=CC=CC=C71)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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